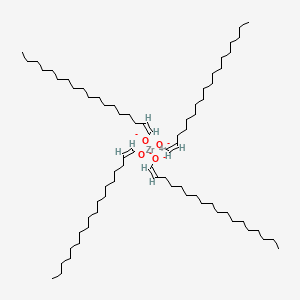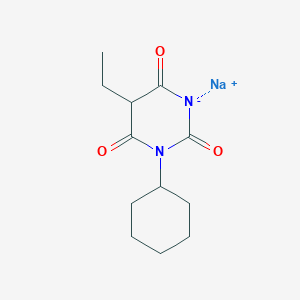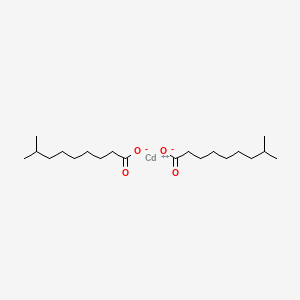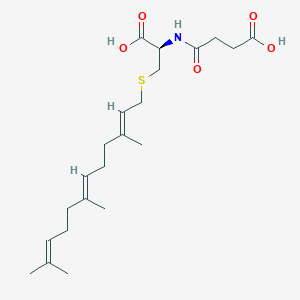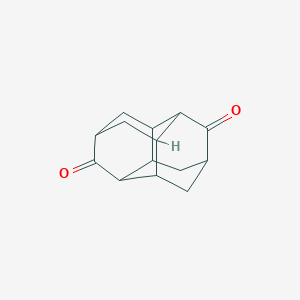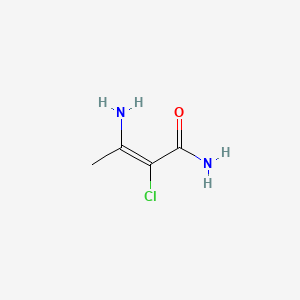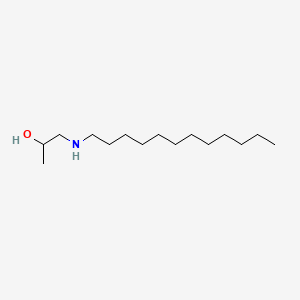
1-(Dodecylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecylamino)propan-2-ol is an organic compound with the molecular formula C15H33NO. It is a type of amino alcohol, which means it contains both an amine group and a hydroxyl group. This compound is known for its surfactant properties, making it useful in various industrial applications, including as a flotation agent in mineral processing .
Preparation Methods
1-(Dodecylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of dodecylamine with propylene oxide. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The process involves the nucleophilic attack of the amine group on the epoxide ring, resulting in the formation of the amino alcohol .
Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
1-(Dodecylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the conditions used.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a ketone, while reduction with lithium aluminum hydride would produce an amine .
Scientific Research Applications
1-(Dodecylamino)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Dodecylamino)propan-2-ol primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing it to interact with various surfaces and interfaces. This property is particularly useful in the flotation separation of minerals, where it helps to selectively adsorb onto the surface of specific minerals, facilitating their separation from other components .
Comparison with Similar Compounds
1-(Dodecylamino)propan-2-ol can be compared with other similar compounds, such as:
1-chloro-3-(dodecylamino)propan-2-ol: This compound has a similar structure but contains a chlorine atom, which can affect its reactivity and properties.
Dodecylamine: This compound lacks the hydroxyl group present in this compound, making it less effective as a surfactant.
The uniqueness of this compound lies in its combination of an amine and a hydroxyl group, which provides it with both surfactant properties and the ability to undergo various chemical reactions .
Properties
CAS No. |
41063-39-2 |
|---|---|
Molecular Formula |
C15H33NO |
Molecular Weight |
243.43 g/mol |
IUPAC Name |
1-(dodecylamino)propan-2-ol |
InChI |
InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15(2)17/h15-17H,3-14H2,1-2H3 |
InChI Key |
QZOMSYGNYBDMCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


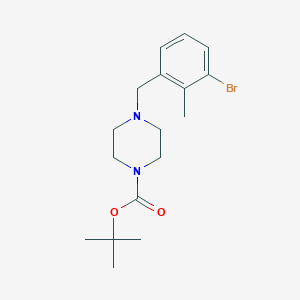
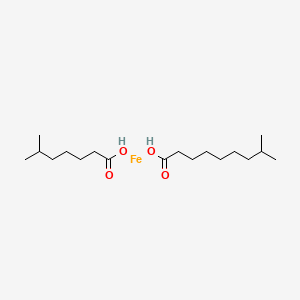
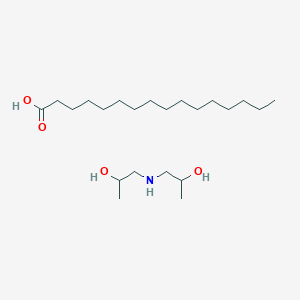
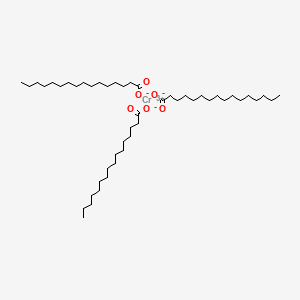
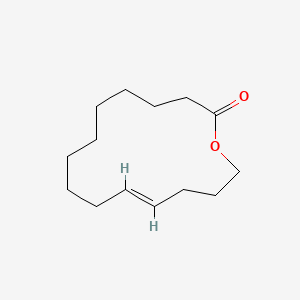
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
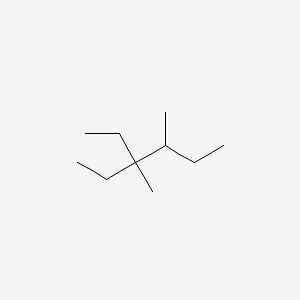
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
